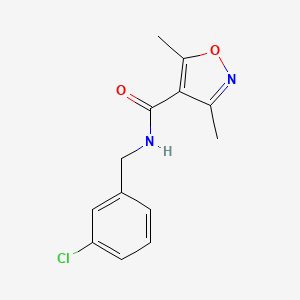![molecular formula C17H17BrN2O3 B5852542 3-bromo-N'-{[(2,5-dimethylphenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5852542.png)
3-bromo-N'-{[(2,5-dimethylphenoxy)acetyl]oxy}benzenecarboximidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-bromo-N'-{[(2,5-dimethylphenoxy)acetyl]oxy}benzenecarboximidamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as 'Compound X' for the purpose of
Mecanismo De Acción
The mechanism of action of Compound X is not fully understood. However, studies have shown that it may inhibit the activity of certain enzymes that are involved in cell growth and division. This may contribute to its ability to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
Compound X has been shown to have several biochemical and physiological effects. Studies have shown that it can induce apoptosis in cancer cells, inhibit the growth of cancer cells, and reduce inflammation. It has also been shown to have antioxidant properties, which may contribute to its potential therapeutic applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of Compound X for lab experiments is its potential as a cancer therapy. It has been shown to be effective in inhibiting the growth of cancer cells in vitro and in vivo. However, one of the limitations of Compound X is its complex synthesis method, which may make it difficult to produce in large quantities.
Direcciones Futuras
There are several potential future directions for research on Compound X. One area of research could be the development of new cancer therapies based on Compound X. Another area of research could be the investigation of its potential applications in other fields, such as anti-inflammatory therapies. Additionally, further studies could be conducted to better understand the mechanism of action of Compound X and its potential side effects.
Métodos De Síntesis
The synthesis of Compound X is a complex process that involves several steps. The first step is the synthesis of 2,5-dimethylphenol, which is then reacted with acetic anhydride to form 2,5-dimethylacetophenone. This compound is then reacted with bromine to form 2,5-dimethyl-4-bromophenol. The final step involves the reaction of 2,5-dimethyl-4-bromophenol with N'-{[(2,5-dimethylphenoxy)acetyl]oxy}benzenecarboximidamide to form Compound X.
Aplicaciones Científicas De Investigación
Compound X has several potential applications in scientific research. One of the most promising applications is in the field of cancer research. Studies have shown that Compound X has the potential to inhibit the growth of cancer cells by inducing apoptosis. This makes it a potential candidate for the development of new cancer therapies.
Propiedades
IUPAC Name |
[(Z)-[amino-(3-bromophenyl)methylidene]amino] 2-(2,5-dimethylphenoxy)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrN2O3/c1-11-6-7-12(2)15(8-11)22-10-16(21)23-20-17(19)13-4-3-5-14(18)9-13/h3-9H,10H2,1-2H3,(H2,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAFCZTDBRJWJBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCC(=O)ON=C(C2=CC(=CC=C2)Br)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)C)OCC(=O)O/N=C(/C2=CC(=CC=C2)Br)\N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(Z)-[amino-(3-bromophenyl)methylidene]amino] 2-(2,5-dimethylphenoxy)acetate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl {3-[(2-thienylcarbonyl)amino]phenoxy}acetate](/img/structure/B5852472.png)

![2-hexyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-4-one oxime](/img/structure/B5852482.png)

![N-[3-(acetylamino)phenyl]-2-(ethylthio)benzamide](/img/structure/B5852496.png)
![4,5-dimethoxy-2-{[(2-methoxyphenyl)acetyl]amino}benzoic acid](/img/structure/B5852501.png)


![N'-[(tetrahydro-2-furanylcarbonyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5852527.png)


![ethyl 3-[4,8-dimethyl-2-oxo-7-(2-oxopropoxy)-2H-chromen-3-yl]propanoate](/img/structure/B5852560.png)